molecular formula C13H14N2O4 B8365915 methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate

methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate

Cat. No. B8365915
M. Wt: 262.26 g/mol
InChI Key: HSPSQLMUJAMTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate

InChI

InChI=1S/C13H14N2O4/c1-13(2,12(16)19-3)11-7-8-6-9(15(17)18)4-5-10(8)14-11/h4-7,14H,1-3H3

InChI Key

HSPSQLMUJAMTSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a deoxygenated solution of methyl 4-(2-butyramido-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (1.8 g, 5.4 mmol) in acetonitrile (30 mL) was added Pd(CH3CN)2Cl2 (0.42 g, 1.6=mmol) under N2. The mixture was heated at reflux for 24 h. After cooling the mixture to ambient temperature, the solid was filtered off and washed with EtOAc (50 mL×3). The filtrate was evaporated under reduced pressure to give a residue, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=30/1) to give methyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate (320 mg, 23%). 1H NMR (400 MHz, CDCl3) δ 9.05 (brs, 1H), 8.52 (d, J=2.0 Hz, 1H), 8.09 (dd, J=2.0, 8.8 Hz, 1H), 7.37 (d, J=8.8 Hz, 1H), 6.54 (d, J=1.6 Hz, 1H), 3.78 (d, J=9.6 Hz, 3H), 1.70 (s, 6H).
Name
methyl 4-(2-butyramido-5-nitrophenyl)-2,2-dimethylbut-3-ynoate
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)2Cl2
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.